REACTION_CXSMILES
|
[CH2:1](O)[CH2:2][CH2:3][OH:4].[C:6]([C:10]1[CH:11]=[C:12](CCCCCCO)[CH:13]=[C:14]([C:17]([CH3:20])([CH3:19])[CH3:18])[C:15]=1[OH:16])([CH3:9])([CH3:8])[CH3:7]>>[C:6]([C:10]1[CH:11]=[C:12]([CH2:1][CH2:2][CH2:3][OH:4])[CH:13]=[C:14]([C:17]([CH3:20])([CH3:18])[CH3:19])[C:15]=1[OH:16])([CH3:7])([CH3:9])[CH3:8]
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Name
|
|
Quantity
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38 g
|
Type
|
reactant
|
Smiles
|
C(CCO)O
|
Name
|
1,6-hexanediol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)CCCCCCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)CCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.4 g | |
YIELD: PERCENTYIELD | 35.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |